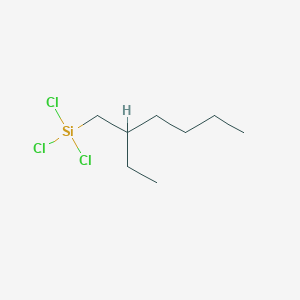
Trichloro(2-ethylhexyl)silane
Vue d'ensemble
Description
Trichloro(2-ethylhexyl)silane is an organosilicon compound with the chemical formula C8H17Cl3Si . It is a colorless to pale yellow liquid with a strong odor . It is soluble in some organic solvents such as ethers and ketones, but insoluble in water . It is mainly used as an intermediate and functional reagent in silicone synthesis . It can be used as a starting material for the synthesis of antibacterial agents, fluorescent dyes, silicone rubber crosslinking agents, and other compounds .
Synthesis Analysis
Trichloro(2-ethylhexyl)silane can be prepared by reacting 2-Ethylhexanol with silicon chloride . The specific reaction conditions and steps may vary depending on the preparation method .Molecular Structure Analysis
The molecular formula of Trichloro(2-ethylhexyl)silane is C8H17Cl3Si . Its molar mass is 247.67 .Chemical Reactions Analysis
Chlorosilanes, including Trichloro(2-ethylhexyl)silane, can be reduced in two one-electron steps at potentials more positive than -1V vs SCE . The solvent type (THF, MeCN), silane type, and polymerization and electrolyte concentration were found to greatly impact the reduction potential .Physical And Chemical Properties Analysis
Trichloro(2-ethylhexyl)silane is a colorless to pale yellow liquid . It has a strong odor and is soluble in some organic solvents (such as ethers and ketones), but insoluble in water . Its molecular formula is C8H17Cl3Si and its molar mass is 247.67 .Applications De Recherche Scientifique
1. Surface Modification and Coating Applications
Trichloro(2-ethylhexyl)silane and related compounds have been explored for surface modification, particularly in the development of self-assembled monolayers on silicon surfaces. For instance, Banaszak et al. (2009) synthesized model long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, which are useful for forming multilayers on hydroxylated silicon surfaces and for further chemical modification of monolayers (Banaszak, Xu, Bardeau, Castanet, & Mortier, 2009). Additionally, Owen and Williams (1991) discussed the resurgence of interest in fluorosilicone materials, including trichloro- and trialkoxysilanes, for surface modification, which can have applications in lubricating treatments, adhesion control, textile treatments, and low-soiling coatings (Owen & Williams, 1991).
Mécanisme D'action
The “coupling” mechanism of organofunctional silanes like Trichloro(2-ethylhexyl)silane depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Propriétés
IUPAC Name |
trichloro(2-ethylhexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZLXUWVUYXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(2-ethylhexyl)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




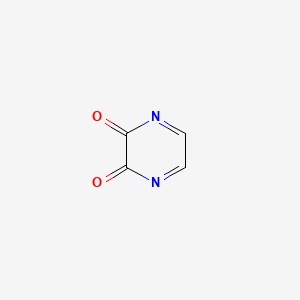


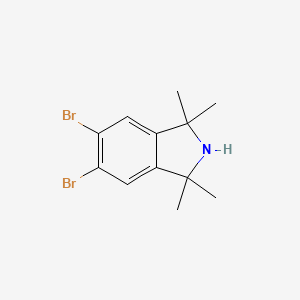



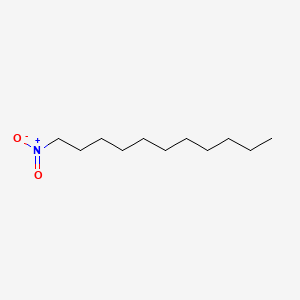

![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)
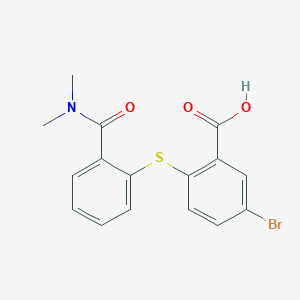

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B3253187.png)